N-phenyl-1,4-diazepane-1-carboxamide

Description

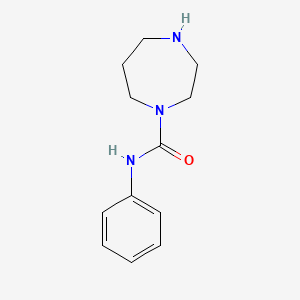

N-Phenyl-1,4-diazepane-1-carboxamide is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a phenyl group at the carboxamide nitrogen. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol (derived from parent structure data in ). The compound serves as a scaffold for medicinal chemistry, with modifications to the phenyl group or diazepane ring enabling diverse pharmacological activities, such as cannabinoid receptor modulation () .

Properties

IUPAC Name |

N-phenyl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(14-11-5-2-1-3-6-11)15-9-4-7-13-8-10-15/h1-3,5-6,13H,4,7-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTBOMKSWULXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,4-diazepane-1-carboxamide typically involves the reaction of 1,4-diazepane with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted diazepane derivatives .

Scientific Research Applications

N-phenyl-1,4-diazepane-1-carboxamide is a molecule with a variety of applications in scientific research, including use as a building block for synthesizing more complex molecules, investigation as a potential therapeutic agent, and in the development of new materials. Other research applications are in medicinal, natural product, and pharmaceutical chemistry.

Scientific Research Applications

N-phenyl-1,4-diazepane-1-carboxamide analogs have been studied as NLRP3 inflammasome inhibitors. Novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives have been designed, synthesized, and characterized as potential anticancer agents . A novel series of N-arylpiperazine-1-carboxamide derivatives was synthesized as androgen receptor antagonists .

Chemistry

N-phenyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Benzofuran rings are constructed by a unique free radical cyclization cascade.

Medicine

N-phenyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is investigated for its potential as a therapeutic agent due to its unique structural features. 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide has potential applications in medicinal chemistry due to its structural properties that may confer biological activity and could be explored for use in drug development targeting central nervous system disorders or other therapeutic areas where diazepanes have shown efficacy. Studies of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs have been studied as NLRP3 inflammasome inhibitors.

An aspect of the invention provides a compound that is an NK-1 antagonist for use in the treatment of chemical burns of the eye, for example, alkali or acid burns of the eye, especially of the cornea . NK-1 antagonists may have one or more of the following specific benefits following or associated with chemical burns of the eye, particularly alkali burns of the eye: reduction in scarring of the eye, reduction in inflammation of the eye, reduction in corneal perforation, preservation of the adnexa of the eye, improvement in anatomical integrity of the adnexa of the eye, and reduction in incidence of symblepharon and ankyloblepharon following chemical burns of the eye .

Industry

N-phenyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-phenyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Molecular Properties

Key structural variations among analogues include substitutions on the phenyl ring, modifications to the diazepane ring, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

- Electron-Withdrawing Groups : Fluorine (F) and trifluoromethyl (CF₃) substituents (e.g., ) enhance metabolic stability and binding affinity to hydrophobic pockets in target receptors .

- Salt Forms : Hydrochloride salts () improve aqueous solubility, critical for pharmacokinetics .

Cannabinoid Receptor Agonists

- Example: 4-(3-Cyclopentylpropanoyl)-N-(4-butylphenyl)-1,4-diazepane-1-carboxamide () is synthesized via amide coupling and urea formation. The cyclopentylpropanoyl and butylphenyl groups likely enhance CB2 receptor selectivity, useful in treating inflammation and neuropathic pain .

Antibacterial and Antifungal Potential

- Thiazol-Containing Analogues (): Sulfur-rich heterocycles are associated with antimicrobial activity. The methyl and phenyl groups may contribute to membrane penetration .

Impact of Fluorination

- N-[2-Fluoro-5-(trifluoromethyl)phenyl]... (): Fluorine atoms increase lipophilicity (logP = ~3.06), favoring blood-brain barrier penetration for CNS-targeted therapies .

Biological Activity

N-phenyl-1,4-diazepane-1-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a diazepane ring with a phenyl group and a carboxamide functional group. This structure contributes to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the context of use, including therapeutic applications in cancer treatment and other diseases.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives of diazepanes, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values as low as 18 µM in antiproliferative assays .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes that are crucial in cancer progression. For example, structure-activity relationship (SAR) studies have been conducted to optimize compounds for better inhibitory activity against targets like M pro (a protease involved in viral replication) .

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of N-phenyl-1,4-diazepane derivatives on Reh cells (a human leukemia cell line). The results indicated that compounds containing the carboxamide functionality exhibited superior activity compared to those with carbothioamide linkages. The most potent compound in this series showed an IC50 value of 18 µM .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 Value (µM) | Biological Activity |

|---|---|---|

| This compound | 18 | Antiproliferative |

| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane | 30 | Antiproliferative |

| N-(4-tert-butylphenyl)-4-(4-chlorobenzoyl)-... | Not specified | Enzyme inhibition |

This table illustrates the varying degrees of biological activity among related compounds, emphasizing the unique potency of this compound.

Applications in Drug Development

This compound is being explored as a lead compound for drug development due to its promising biological activities. Its structure allows for modifications that can enhance efficacy against specific molecular targets . Ongoing research aims to further elucidate its mechanisms and optimize its pharmacological properties.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-phenyl-1,4-diazepane-1-carboxamide derivatives?

The synthesis typically involves coupling reactions and deprotection steps. For instance, tert-butyl homopiperazine-1-carboxylate can be coupled with carboxylic acids (e.g., 3-cyclopentylpropanoic acid) using amide coupling reagents or acid chloride intermediates. Subsequent BOC deprotection with HCl yields the free amine, which is further functionalized via urea coupling using isocyanates generated in situ (e.g., 1-butyl-4-isocyanatobenzene with triphosgene) . Substituent variations (e.g., sulfonamide groups, halides, or alkyl chains) are introduced to modulate physicochemical or biological properties, as seen in analogs with yields ranging from 0.011g to 0.052g depending on the substituent .

Q. How can structural characterization of this compound derivatives be optimized?

Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography, are critical. For example, Pyrolysis-GC–MS has been used to identify thermal decomposition products of structurally related amines (e.g., N-phenyl-1,4-benzenediamine in nitrile rubber), ensuring structural fidelity under experimental conditions . Additionally, spectral analysis (e.g., IR, UV-Vis) and chromatographic purity assessments (HPLC) are standard for validation .

Q. What safety protocols are recommended for handling this compound intermediates?

Safety data sheets (SDS) for analogous compounds (e.g., 4-N-phenyl-4-N-propan-2-ylbenzene-1,4-diamine) emphasize using personal protective equipment (PPE), proper ventilation, and emergency consultation with a physician upon exposure. These compounds are often labeled "for research use only" and require handling by trained personnel in authorized facilities .

Advanced Research Questions

Q. How do substituents on the diazepane ring influence biological activity or physicochemical properties?

Structure-activity relationship (SAR) studies reveal that substituents like sulfonamides (e.g., 4-chloro or 4-methyl groups) enhance receptor binding affinity or solubility. For example, sulfonamide derivatives (e.g., compounds 10c and 10i ) show varied molecular weights (379.90–424.36 g/mol) and yields, suggesting steric and electronic effects on reaction efficiency . Computational docking studies on related thiadiazole derivatives highlight the role of substituents in optimizing interactions with biological targets (e.g., anticonvulsant activity at 300 mg/kg) .

Q. What strategies resolve contradictions in yield or bioactivity data across synthetic routes?

Iterative optimization is key. For instance, microwave-assisted synthesis of 1,3,4-thiadiazole derivatives achieved higher yields (64.28% protection in epileptic models) compared to conventional methods, emphasizing reaction condition tuning . Contradictions in sulfonamide derivative yields (e.g., 10e at 0.052g vs. 10h at 0.011g) may arise from steric hindrance or solubility differences, necessitating solvent polarity adjustments or catalyst screening .

Q. How can in vivo efficacy of this compound derivatives be evaluated methodologically?

Preclinical models, such as the maximal electroshock (MES) test in rats, are used to assess anticonvulsant activity. For example, 5-(4-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine showed 64.28% protection at 300 mg/kg, with pharmacokinetic parameters (e.g., bioavailability, half-life) quantified via LC-MS/MS . Metabolic stability assays (e.g., liver microsome studies) and toxicity profiling (e.g., LD50) are critical for translational feasibility .

Q. What analytical techniques identify degradation products or impurities in this compound formulations?

Pyrolysis-GC–MS and SIM (selected ion monitoring) traces are effective for detecting thermal degradation byproducts (e.g., benzothiazole or phthalic anhydride in rubber matrices). High-resolution LC-MS and NMR can resolve impurities from synthetic intermediates, such as incomplete deprotection or side reactions .

Methodological Notes

- Synthesis Optimization : Prioritize microwave-assisted or flow-chemistry methods for improved yield and reduced reaction times .

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook to ensure accuracy .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC or ERB approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.